Cas no 2172564-75-7 (4-ethoxycyclohexane-1-sulfonyl fluoride)
4-ethoxycyclohexane-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 4-ethoxycyclohexane-1-sulfonyl fluoride
- 2172564-75-7
- EN300-1450782
-
- Inchi: 1S/C8H15FO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h7-8H,2-6H2,1H3
- InChI Key: CBRRUIOTFUUNJY-UHFFFAOYSA-N
- SMILES: S(C1CCC(CC1)OCC)(=O)(=O)F
Computed Properties
- Exact Mass: 210.07259367g/mol
- Monoisotopic Mass: 210.07259367g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 51.8Ų
4-ethoxycyclohexane-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1450782-0.05g |
4-ethoxycyclohexane-1-sulfonyl fluoride |
2172564-75-7 | 0.05g |
$1188.0 | 2023-06-06 | ||
| Enamine | EN300-1450782-0.1g |
4-ethoxycyclohexane-1-sulfonyl fluoride |
2172564-75-7 | 0.1g |
$1244.0 | 2023-06-06 | ||
| Enamine | EN300-1450782-0.25g |
4-ethoxycyclohexane-1-sulfonyl fluoride |
2172564-75-7 | 0.25g |
$1300.0 | 2023-06-06 | ||
| Enamine | EN300-1450782-0.5g |
4-ethoxycyclohexane-1-sulfonyl fluoride |
2172564-75-7 | 0.5g |
$1357.0 | 2023-06-06 | ||
| Enamine | EN300-1450782-1.0g |
4-ethoxycyclohexane-1-sulfonyl fluoride |
2172564-75-7 | 1g |
$1414.0 | 2023-06-06 | ||
| Enamine | EN300-1450782-2.5g |
4-ethoxycyclohexane-1-sulfonyl fluoride |
2172564-75-7 | 2.5g |
$2771.0 | 2023-06-06 | ||
| Enamine | EN300-1450782-5.0g |
4-ethoxycyclohexane-1-sulfonyl fluoride |
2172564-75-7 | 5g |
$4102.0 | 2023-06-06 | ||
| Enamine | EN300-1450782-10.0g |
4-ethoxycyclohexane-1-sulfonyl fluoride |
2172564-75-7 | 10g |
$6082.0 | 2023-06-06 | ||
| Enamine | EN300-1450782-50mg |
4-ethoxycyclohexane-1-sulfonyl fluoride |
2172564-75-7 | 50mg |
$1008.0 | 2023-09-29 | ||
| Enamine | EN300-1450782-100mg |
4-ethoxycyclohexane-1-sulfonyl fluoride |
2172564-75-7 | 100mg |
$1056.0 | 2023-09-29 |
4-ethoxycyclohexane-1-sulfonyl fluoride Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 4-ethoxycyclohexane-1-sulfonyl fluoride
Professional Introduction to 4-ethoxycyclohexane-1-sulfonyl fluoride (CAS No. 2172564-75-7)
4-ethoxycyclohexane-1-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2172564-75-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatile reactivity and utility in synthetic chemistry, particularly in the modification of biological molecules. The presence of both an ethoxy group and a sulfonyl fluoride moiety makes this molecule a valuable intermediate in the synthesis of various pharmacologically active agents.
The structure of 4-ethoxycyclohexane-1-sulfonyl fluoride features a cyclohexane ring substituted at the 1-position with a sulfonyl fluoride group and at the 4-position with an ethoxy group. This particular arrangement imparts unique chemical properties that make it useful in cross-coupling reactions, nucleophilic substitution reactions, and as a protecting group in peptide synthesis. The sulfonyl fluoride group is particularly interesting because it can be readily converted into other functional groups such as sulfonamides, carboxylic acids, or esters through various chemical transformations.
In recent years, sulfonyl fluorides have been extensively studied for their applications in medicinal chemistry. One of the most notable areas of research involves their use as intermediates in the synthesis of protease inhibitors, which are crucial in the treatment of diseases such as HIV, hepatitis C, and cancer. The reactivity of the sulfonyl fluoride group allows for selective modifications at specific positions of biological molecules, making it an indispensable tool in drug discovery and development.
4-Ethoxycyclohexane-1-sulfonyl fluoride has been utilized in several cutting-edge research projects aimed at developing novel therapeutic agents. For instance, researchers have employed this compound to synthesize sulfonamide-based inhibitors that target specific enzymes involved in viral replication. The ethoxy group in the molecule provides stability while the sulfonyl fluoride group facilitates further functionalization, making it an ideal candidate for such applications.
Another significant application of 4-ethoxycyclohexane-1-sulfonyl fluoride lies in its role as a protecting group in peptide chemistry. The sulfonyl fluoride group can be selectively introduced into peptide chains without affecting other functional groups, allowing for precise control over peptide synthesis. This has led to advancements in the development of peptide-based drugs, which are increasingly being used to treat various diseases due to their high specificity and low toxicity.
The chemical reactivity of 4-ethoxycyclohexane-1-sulfonyl fluoride also makes it a valuable tool in organic synthesis. It can undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. These reactions are often used to introduce new functional groups into molecules, enabling the synthesis of complex structures that would be otherwise difficult to achieve.
Recent studies have highlighted the importance of sulfonyl fluorides in medicinal chemistry due to their ability to enhance drug bioavailability and metabolic stability. For example, sulfonyl fluorides have been shown to improve the binding affinity between drug molecules and their target enzymes or receptors. This has led to the development of more effective drugs with improved pharmacokinetic properties.
The synthesis of 4-ethoxycyclohexane-1-sulfonyl fluoride typically involves multi-step organic reactions starting from commercially available precursors. The process often requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on an industrial scale, making it more accessible for research and commercial applications.
In conclusion, 4-ethoxycyclohexane-1-sulfonyl fluoride (CAS No. 2172564-75-7) is a highly versatile compound with significant applications in pharmaceutical research and drug development. Its unique structural features and chemical reactivity make it an indispensable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, its importance is likely to grow even further, contributing to advancements in healthcare and medicine.
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